Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
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Overview
Description
Ethyl 2,8-diazaspiro[55]undecane-2-carboxylate is a spiro compound characterized by a unique bicyclic structureThe compound’s structure features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom, creating a rigid and stable configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the spiro linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes . The spiro linkage in its structure contributes to its stability and specificity in binding interactions .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares a similar spiro structure but differs in the position of the nitrogen atoms.
2,9-Diazaspiro[5.5]undecane: Another related compound with a different arrangement of nitrogen atoms in the spiro ring.
Uniqueness
Ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific arrangement of functional groups and the presence of an ethyl ester moiety. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 2,8-diazaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-11(15)14-8-4-6-12(10-14)5-3-7-13-9-12/h13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFHOMIVTSQARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2(C1)CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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